molecular formula C11H10N4OS B370829 6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B370829
M. Wt: 246.29g/mol
InChI Key: ZXRCBEZUCWCPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium dithiocarbazinate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazole derivative . The reaction conditions generally include refluxing in ethanol and the presence of a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and biological activities. Similar compounds include:

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4OS/c1-7-12-13-11-15(7)14-10(17-11)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3

InChI Key

ZXRCBEZUCWCPHH-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

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